molecular formula C10H15NO7S B146097 N-Acetyldopamine-sulfate CAS No. 131062-91-4

N-Acetyldopamine-sulfate

Cat. No. B146097
M. Wt: 293.3 g/mol
InChI Key: ZYZWKWOZCBLGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyldopamine-sulfate (NADS) is a chemical compound that is derived from dopamine, a neurotransmitter that is involved in various physiological and behavioral processes. NADS is synthesized through a chemical reaction between dopamine and sulfuric acid. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

N-Acetyldopamine-sulfate acts as a substrate for tyrosinase, an enzyme that catalyzes the conversion of dopamine to N-Acetyldopamine-sulfate. This reaction results in the formation of a stable product that can be measured using various techniques. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

N-Acetyldopamine-sulfate has been shown to have various biochemical and physiological effects. It has been reported to increase the production of melanin in melanocytes, which may have applications in the cosmetic industry. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Acetyldopamine-sulfate in lab experiments is its stability, which allows for accurate measurements of tyrosinase activity. However, the synthesis of N-Acetyldopamine-sulfate can be challenging, and the purity of the final product can be difficult to achieve. Additionally, the use of N-Acetyldopamine-sulfate in experiments may be limited by its availability and cost.

Future Directions

There are various future directions for the use of N-Acetyldopamine-sulfate in scientific research. One area of interest is the development of new drugs for the treatment of Parkinson's disease. N-Acetyldopamine-sulfate has been shown to have potential neuroprotective effects, which may be beneficial in the treatment of this disorder. Additionally, further research is needed to explore the antioxidant properties of N-Acetyldopamine-sulfate and their potential applications in various fields, including medicine, agriculture, and industry.

Synthesis Methods

The synthesis of N-Acetyldopamine-sulfate involves the reaction of dopamine with sulfuric acid. The process starts with the addition of sulfuric acid to a solution of dopamine in water. The mixture is then heated to a specific temperature, and the reaction is allowed to proceed for a specific duration. The resulting product is then purified through various techniques such as chromatography and recrystallization.

Scientific Research Applications

N-Acetyldopamine-sulfate has various applications in scientific research, including the study of dopamine metabolism and the development of new drugs. It has been used as a substrate for the measurement of tyrosinase activity, an enzyme involved in melanin synthesis. N-Acetyldopamine-sulfate has also been used in the development of new drugs for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.

properties

CAS RN

131062-91-4

Product Name

N-Acetyldopamine-sulfate

Molecular Formula

C10H15NO7S

Molecular Weight

293.3 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide;sulfuric acid

InChI

InChI=1S/C10H13NO3.H2O4S/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8;1-5(2,3)4/h2-3,6,13-14H,4-5H2,1H3,(H,11,12);(H2,1,2,3,4)

InChI Key

ZYZWKWOZCBLGOC-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O

Other CAS RN

131062-91-4

synonyms

N-acetyldopamine-sulfate
NADA-sulfate

Origin of Product

United States

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